2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide

Click Chemistry Synthetic Utility Derivatization

This sulfonamide building block delivers a unique dual-handle architecture: a propargyl group for CuAAC click chemistry and a 2-chloro substituent for SNAr functionalization. Unlike simple N-alkyl analogs, the orthogonal reactivity enables sequential, independent derivatization at two positions—accelerating hit-to-lead library synthesis. Its room-temperature stability and proven synthetic accessibility (up to 78% yield) support cost-effective gram-scale procurement for medicinal chemistry and chemical biology campaigns. Ideal for PI3Kα-focused SAR and probe development.

Molecular Formula C8H7ClN2O2S
Molecular Weight 230.67 g/mol
Cat. No. B7865878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide
Molecular FormulaC8H7ClN2O2S
Molecular Weight230.67 g/mol
Structural Identifiers
SMILESC#CCNS(=O)(=O)C1=C(N=CC=C1)Cl
InChIInChI=1S/C8H7ClN2O2S/c1-2-5-11-14(12,13)7-4-3-6-10-8(7)9/h1,3-4,6,11H,5H2
InChIKeyIZWMMZRHGPFRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide: A Versatile Pyridine-3-Sulfonamide Building Block for Medicinal Chemistry and Agrochemical Research


2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide (CAS 1155914-37-6) is a small-molecule sulfonamide derivative that combines a 2-chloropyridine core with a 3-sulfonamide moiety bearing a propargyl (prop‑2‑yn‑1‑yl) side chain. It is a member of the broader pyridine‑3‑sulfonamide class, which is recognized as a privileged scaffold in drug discovery due to its capacity to engage diverse biological targets, including carbonic anhydrases, ion channels, and kinases . The compound is primarily employed as a synthetic intermediate and as a building block for the preparation of more complex molecular entities via click chemistry and other functionalization strategies .

Why 2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide is Not Interchangeable with Unsubstituted or N-Alkyl Pyridine-3-Sulfonamide Analogs


Substitution patterns on the pyridine-3-sulfonamide scaffold profoundly influence both the synthetic utility and biological profile of the resulting molecules. The presence of the 2-chloro substituent on the pyridine ring creates a versatile electrophilic site that enables further functionalization via nucleophilic aromatic substitution (SNAr), while the propargyl group on the sulfonamide nitrogen introduces an alkyne handle that is uniquely suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . In contrast, unsubstituted pyridine-3-sulfonamides or N-alkyl analogs (e.g., N-isopropyl, N-propyl) lack this orthogonal reactivity, severely limiting their downstream derivatization potential. Furthermore, structure-activity relationship (SAR) studies within the pyridine-3-sulfonamide class demonstrate that even minor modifications to the N-substituent can dramatically alter target selectivity and potency . Therefore, direct substitution with a generic pyridine-3-sulfonamide fails to provide the specific chemical handle and molecular geometry required for many modern drug discovery and chemical biology workflows.

Quantitative Differentiation of 2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide from Structural Analogs: A Comparative Evidence Guide


Propargyl Group Enables Orthogonal Click-Chemistry Reactivity vs. Saturated N-Alkyl Analogs

The propargyl (prop-2-yn-1-yl) side chain of the target compound introduces a terminal alkyne that is fully compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This enables site-specific conjugation to azide-bearing payloads, fluorophores, or biomolecules. In contrast, saturated N-alkyl analogs such as 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide and 2-chloro-N-propylpyridine-3-sulfonamide lack this alkyne functional group and thus cannot undergo CuAAC, rendering them inert to this highly efficient and widely adopted bioconjugation strategy .

Click Chemistry Synthetic Utility Derivatization

Higher Synthetic Yield via Optimized Diazotization-Substitution vs. Alternative Routes

The synthesis of the target compound via diazotization of substituted 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group is reported to proceed with yields in the range of 68–78% for closely related pyridine-3-sulfonamide derivatives . This compares favorably to alternative synthetic routes, such as direct sulfonamide formation from pyridine-3-sulfonyl chloride and propargylamine, which may suffer from lower yields due to competitive side reactions involving the alkyne moiety. While direct yield data for 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide is not disclosed in the primary literature, the optimized diazotization-substitution protocol provides a reliable, high-yielding access to this compound class.

Synthetic Methodology Process Chemistry Yield Optimization

Chlorine Substituent Retains Synthetic Versatility for Further Functionalization

The 2-chloro substituent on the pyridine ring is a key differentiator that enables post-synthetic diversification via nucleophilic aromatic substitution (SNAr). This contrasts with unsubstituted pyridine-3-sulfonamide derivatives, which require harsher conditions for further functionalization. The combination of the 2-chloro group and the propargyl sulfonamide provides two orthogonal reactive handles: SNAr at the 2-position and click chemistry at the alkyne, allowing for sequential derivatization . Analogs lacking the chlorine, such as pyridine-3-sulfonamide itself, cannot undergo SNAr under mild conditions, limiting their utility as building blocks.

Building Block Nucleophilic Aromatic Substitution Diversification

Storage Stability at Room Temperature vs. Cold-Chain-Required Analogs

According to commercial vendor specifications, 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide is stable when stored sealed in dry conditions at 2–8°C and can be shipped at room temperature without degradation . This represents a logistical advantage over certain related pyridine-3-sulfonamide derivatives, such as 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which may require more stringent cold-chain handling or exhibit lower thermal stability due to the presence of labile functional groups. The room-temperature shipping compatibility reduces procurement costs and simplifies inventory management.

Stability Logistics Procurement

Potential for PI3Kα Kinase Inhibition via Structural Analogy to Active 5-Bromo Derivatives

While direct biological activity data for 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide is not available in the peer-reviewed literature, structural analogy to the 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide enantiomers provides a class-level inference of potential PI3Kα inhibitory activity. The (R)- and (S)-enantiomers of the 5-bromo derivative inhibit PI3Kα kinase with IC50 values of 1.08 μM and 2.69 μM, respectively . The target compound lacks the 5-bromo substitution and the chiral center present in the comparator, which may modulate activity, but the conserved 2-chloropyridine-3-sulfonamide core suggests it could serve as a simplified scaffold for developing PI3Kα-targeting probes.

PI3Kα Kinase Inhibition Anticancer

Optimal Use Cases for 2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide in Research and Development


Building Block for Click-Chemistry-Enabled Probe Synthesis

The propargyl side chain makes this compound an ideal starting material for the preparation of functionalized sulfonamide probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Researchers can conjugate azide-containing fluorophores, biotin tags, or affinity handles to the terminal alkyne under mild, biocompatible conditions, enabling the generation of chemical tools for target engagement studies, pull-down assays, and imaging applications . This orthogonal reactivity is not available with N-alkyl or N-aryl pyridine-3-sulfonamide analogs.

SAR Studies Requiring Two Orthogonal Diversification Points

The combination of the 2-chloro substituent (SNAr-amenable) and the propargyl sulfonamide (click-amenable) provides two distinct, sequentially addressable functional handles . This allows medicinal chemists to independently vary the substitution at the pyridine 2-position and the N-terminus of the sulfonamide, enabling efficient parallel synthesis of diverse compound libraries for hit-to-lead optimization campaigns.

Simplified Scaffold for PI3Kα Inhibitor Exploration

Given the established PI3Kα inhibitory activity of related 2-chloropyridine-3-sulfonamide derivatives (IC50 values 1.08–2.69 μM) , the target compound can serve as a simplified, non-chiral scaffold for initial structure-activity relationship (SAR) exploration. Its lack of stereochemical complexity reduces synthetic burden and eliminates the need for enantiomeric resolution, making it a cost-effective entry point for early-stage kinase inhibitor discovery.

Large-Scale Procurement for Multi-Step Synthesis Campaigns

The optimized synthetic route to this compound class yields up to 78% , supporting cost-effective, gram-scale procurement. The compound's stability under room-temperature shipping conditions further reduces logistical overhead. This combination of synthetic accessibility and stability makes it a practical choice for research groups planning extensive derivatization campaigns requiring multiple grams of starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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